Physicochemical Property Differentiation vs. the Parent Unsubstituted Acetamide Analog (CAS 864917-02-2)
The target compound carries an N-(4-methoxyphenyl) substituent absent in the simpler analog 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-02-2). This substitution substantially increases both lipophilicity and hydrogen-bond acceptor capacity, which are primary determinants of passive membrane permeability and target-binding promiscuity [1]. The computed property differences are quantified in the comparison data below.
| Evidence Dimension | Computed molecular properties (PubChem) |
|---|---|
| Target Compound Data | MW = 371.5 g/mol; XLogP3 = 4.5; TPSA = 118 Ų; HBA = 6; Rotatable bonds = 6 |
| Comparator Or Baseline | CAS 864917-02-2 (2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide): MW = 265.35 g/mol; XLogP3 = 2.6; TPSA = 122 Ų; HBA = 5; Rotatable bonds = 4 |
| Quantified Difference | ΔMW = +106.15 g/mol; ΔXLogP3 = +1.9 log units; ΔHBA = +1; ΔRotatable bonds = +2; TPSA difference = −4 Ų |
| Conditions | Computed properties from PubChem (2025.09.15 release); XLogP3 algorithm version 3.0 |
Why This Matters
A ΔXLogP3 of +1.9 and an additional hydrogen bond acceptor shift the compound into a different lipophilicity–polarity space, altering its predicted ADME profile and off-target interaction landscape relative to the parent analog—directly relevant for SAR library procurement decisions.
- [1] PubChem Compound Summary for CID 5175645 (target compound) and CID 6089828 (2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide). Computed properties accessed via PubChem 2025.09.15 release. National Center for Biotechnology Information. View Source
